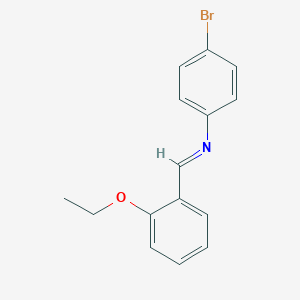

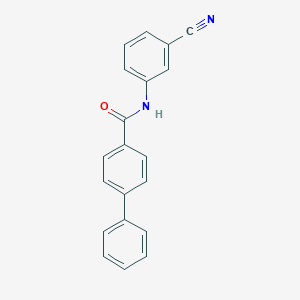

![molecular formula C11H17NO3 B185691 (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane CAS No. 163513-98-2](/img/structure/B185691.png)

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

描述

“(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 163513-98-2 . Its IUPAC name is tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate . The molecular weight of this compound is 211.26 g/mol .

Molecular Structure Analysis

The InChI code for “(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane” is 1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane” is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

复杂分子的合成

"(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane" 在高效合成epibatidine及其类似物中起着关键中间体的作用。Singh和Basmadjian(1997)展示了它在创造用于合成这些化合物的多功能中间体方面的实用性,突出了该化合物在药物化学中的重要性,因为epibatidine具有强效的镇痛特性,而不会出现与阿片类药物相关的成瘾副作用(Singh & Basmadjian, 1997)。

结构和构象研究

该化合物还被用于研究旨在了解类似双环骨架的结构和构象方面。例如,Portoghese和Turcotte(1971)从羟基-L-脯氨酸制备了2-氧-5-氮杂双环[2.2.1]庚烷的衍生物,有助于了解这些结构的化学行为和物理性质,这对于设计具有特定生物活性的药物至关重要(Portoghese & Turcotte, 1971)。

微生物应用

Davis等人(1997)的研究探讨了N-取代桥头氮杂双环烷的微生物氧化,包括N-BOC-7-azabicyclo[2.2.1]heptane。这项工作展示了微生物系统在特定位置引入功能基团的潜力,从而实现合成具有潜在治疗应用的新化合物(Davis et al., 1997)。

环系统合成和探索

该化合物的结构对于开发旨在构建双环和三环环系统的新合成方法至关重要,这些环系统是许多天然产物和药物中常见的骨架。Armstrong和Shanahan(2005)详细介绍了一种制备7-azabicyclo[2.2.1]heptanes及其扩展为tropanes的方法,展示了该化合物在通过简洁的合成途径访问具有生物学相关靶点方面的实用性(Armstrong & Shanahan, 2005)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

作用机制

Mode of Action

It belongs to the class of organic compounds known as piperidines . These compounds contain a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The interaction of this compound with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s worth noting that the compound can be synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

属性

IUPAC Name |

tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIJVOQGKJHEAJ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437192 | |

| Record name | (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane | |

CAS RN |

163513-98-2 | |

| Record name | (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)

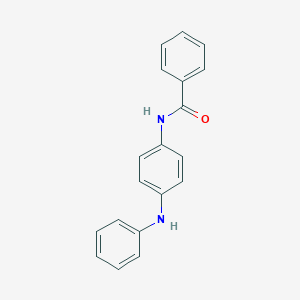

![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)

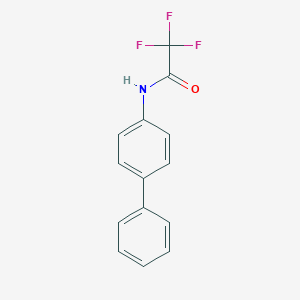

![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)

![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)

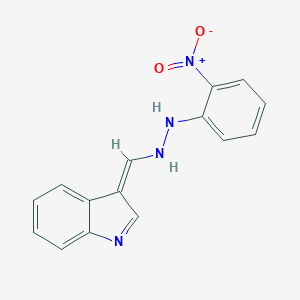

![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)

![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)